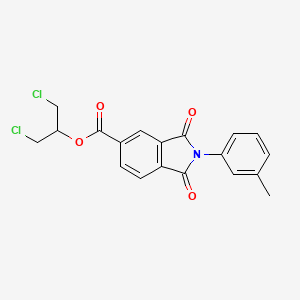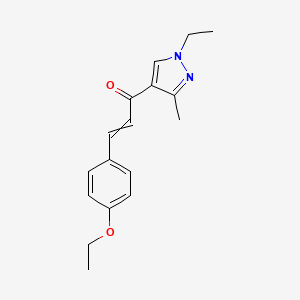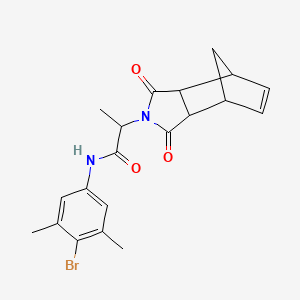
N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a nitro group, a morpholine ring, and a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the morpholine ring. The final step involves the attachment of the dimethoxyphenyl group under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s chemical properties and reactivity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of cellular responses.
類似化合物との比較
Similar Compounds
- N-(2,5-dimethoxyphenyl)-3-{2-(morpholin-4-yl)ethylamino}azetidine-1-carboxamide
- N-(2,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
Uniqueness
Compared to similar compounds, N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine stands out due to its specific substitution pattern on the pyrimidine core, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C16H20N6O5 |
|---|---|
分子量 |
376.37 g/mol |
IUPAC名 |
2-N-(2,5-dimethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20N6O5/c1-25-10-3-4-12(26-2)11(9-10)18-16-19-14(17)13(22(23)24)15(20-16)21-5-7-27-8-6-21/h3-4,9H,5-8H2,1-2H3,(H3,17,18,19,20) |
InChIキー |
LPYIMYRGPMHWSG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472537.png)

![naphthalen-1-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12472548.png)
![N-[3-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B12472560.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12472565.png)
![2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl-](/img/structure/B12472566.png)
![2-({[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12472569.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B12472574.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472581.png)
